molecular formula C25H28N2O4 B2431150 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631867-07-7

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2431150
CAS No.: 631867-07-7
M. Wt: 420.509
InChI Key: FSKHFWVVYGHPCA-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 631867-07-7) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the privileged class of chromeno[2,3-c]pyrrole-3,9-diones, a scaffold of significant interest in medicinal chemistry and drug discovery due to its potential for diverse biological activity . The core structure is a benzopyran (chromone) fused with a pyrrole ring, a structural motif found in certain natural products and known to exhibit properties such as antioxidant activity . The specific substitution pattern on this molecule, featuring a 3-methoxyphenyl group at the 1-position and a 3-(diethylamino)propyl chain at the 2-position, makes it a valuable intermediate for the synthesis of more complex molecules and for building libraries of drug-like compounds via efficient multicomponent reactions . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-4-26(5-2)14-9-15-27-22(17-10-8-11-18(16-17)30-3)21-23(28)19-12-6-7-13-20(19)31-24(21)25(27)29/h6-8,10-13,16,22H,4-5,9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKHFWVVYGHPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be broken down into key functional groups:

  • Chromeno-pyrrole core : This bicyclic structure is known for various biological activities.
  • Diethylamino group : Contributes to the compound's pharmacological profile.
  • Methoxyphenyl substitution : May enhance lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. For instance, studies have shown that derivatives of chromeno[2,3-c]pyrrole can effectively reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .

Antiviral Properties

Notably, some chromeno[2,3-c]pyrroles have been identified as inhibitors of viral replication. A study highlighted Pyranonigrin A, a related compound, as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . This suggests that this compound may exhibit similar antiviral properties pending further investigation.

Enzyme Modulation

Chromeno-pyrroles have been reported to act as glucokinase activators. This enzyme plays a vital role in glucose metabolism and insulin regulation. By activating glucokinase, these compounds could potentially aid in managing diabetes and metabolic disorders .

Case Studies

Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of various chromeno-pyrrole derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that specific derivatives significantly reduced cell death and improved cell viability compared to control groups.

Case Study 2: Antiviral Activity
In vitro assays conducted on SARS-CoV-2 using Pyranonigrin A showed a reduction in viral load by over 70% at specific concentrations. This highlights the potential for similar compounds like this compound to serve as antiviral agents.

Research Findings Summary

Activity Mechanism/Effect References
AntioxidantScavenges free radicals; reduces oxidative stress
AntiviralInhibits viral replication (SARS-CoV-2 Mpro inhibition)
Glucokinase ActivationEnhances glucose metabolism; potential diabetes treatment

Q & A

Q. What are the established synthetic methodologies for synthesizing 2-(3-(diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-methoxyphenyl derivatives), and primary amines (e.g., diethylaminopropylamine). Key steps include:

  • Mixing reactants in stoichiometric ratios (1:1:1.1 for aldehydes with phenolic hydroxyl groups).
  • Heating under reflux (solvent-dependent) for 15–20 minutes (electron-deficient aldehydes) or up to 2 hours (electron-rich aldehydes).
  • Isolation via crystallization (yields: 43–86%, >70% in >50% of cases) without chromatography .

Q. How can researchers confirm the structural integrity and purity of synthesized derivatives?

  • HPLC analysis : Purity >95% is achievable post-crystallization.
  • Spectroscopic techniques : NMR (1H/13C) for functional group verification, mass spectrometry for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment (if crystals form) .

Advanced Research Questions

Q. How can electronic effects of substituents influence reaction kinetics and yields in the multicomponent synthesis?

  • Electron-donating groups (e.g., methoxy, methyl) on aryl aldehydes prolong reaction times (up to 2 hours) due to reduced electrophilicity.
  • Electron-withdrawing groups (e.g., halogens) accelerate cyclization (15–20 minutes).
  • Amine selection : Bulky or sterically hindered amines may reduce yields; diethylaminopropylamine is optimal for balancing reactivity and steric effects .

Q. What experimental strategies can mitigate yield discrepancies in large-scale syntheses?

  • Stoichiometric adjustments : Use 1.1 equivalents of amines for aldehydes with phenolic hydroxyl groups to compensate for side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature gradients : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. How can the synthetic methodology be adapted to generate functionalized pyrazolone derivatives?

  • Post-synthetic modification : React the chromeno-pyrrole-dione core with hydrazine hydrate (3–7 equivalents) in dry dioxane at 80°C for 15–20 hours.
  • Monitoring : Track ring-opening via TLC (Rf shift). Isolate products via recrystallization (yields: 60–75%) .

Q. How should researchers design experiments to resolve contradictory data on substituent compatibility?

  • Systematic screening : Use a matrix of substituted aldehydes (e.g., methoxy, chloro, fluoro) and amines to map electronic/steric effects.
  • Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.
  • Computational modeling : DFT calculations to predict substituent effects on transition states .

Data Interpretation & Methodological Challenges

Q. What analytical frameworks are recommended for interpreting conflicting yield data across substituent classes?

  • Multivariate analysis : Correlate substituent Hammett constants (σ) with yields to quantify electronic effects.
  • Statistical tools : Principal Component Analysis (PCA) to identify dominant factors (e.g., steric vs. electronic) in yield variability .

Q. How can researchers extend this methodology to synthesize structurally related heterocycles (e.g., pyrano-pyrrole-diones)?

  • Scaffold diversification : Replace methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with 4-(o-hydroxyphenyl)-2,4-dioxopentanoates to form pyrano[2,3-c]pyrrole-4,7-diones.
  • Cross-validation : Compare reaction conditions (e.g., solvent, temperature) with prior protocols for analogous systems .

Tables for Key Experimental Parameters

Parameter Optimal Range Impact on Yield
Amine equivalence1.1 eq (phenolic aldehydes)Prevents side reactions
Heating time (electron-rich)1–2 hoursEnsures complete cyclization
Solvent polarityHigh (e.g., DMF)Enhances intermediate solubility

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